molecular formula C15H17F3N6 B2588953 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380167-68-8

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No. B2588953
M. Wt: 338.338
InChI Key: BBRJIRFNDXUSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly complex molecule that has been synthesized using various methods.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have potent anticancer activity and has been used as a lead compound for the development of new anticancer drugs. It also has potential applications as an antifungal agent and has been shown to have antibacterial activity.

Mechanism Of Action

The mechanism of action of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by disrupting the DNA replication process. It also has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell walls.

Biochemical And Physiological Effects

The compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has been shown to inhibit the growth of various fungi and bacteria. However, the compound has also been shown to have some toxic effects on normal cells and tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine in lab experiments is its potent activity against cancer cells and fungi. It is also relatively easy to synthesize and has good solubility in various solvents. However, the compound has some limitations, including its potential toxicity to normal cells and tissues.

Future Directions

There are many potential future directions for research on 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antifungal and antibacterial agents. Additionally, research could be conducted to better understand the mechanism of action of the compound and to identify potential ways to reduce its toxicity to normal cells and tissues.

Synthesis Methods

The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex process that involves multiple steps. One of the most common methods used for its synthesis is the reaction of 5-ethyl-2-chloropyrimidine with piperazine in the presence of a base. The resulting intermediate is then reacted with 2,6-dichloropyridazine to yield the final product.

properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-2-11-9-19-14(20-10-11)24-7-5-23(6-8-24)13-4-3-12(21-22-13)15(16,17)18/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRJIRFNDXUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

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